2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the pyrazine ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrazine or phenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazine: Lacks the methylsulfanyl group.
4-(Methylsulfanyl)pyrazolo[1,5-a]pyrazine: Lacks the chlorophenyl group.
2-Phenyl-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine: Has a phenyl group instead of a chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and methylsulfanyl groups in 2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine may confer unique properties, such as enhanced biological activity or specific reactivity patterns, compared to similar compounds.
Properties
Molecular Formula |
C13H10ClN3S |
---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H10ClN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
AONWNIRBIDNWMK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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